2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide
Overview
Description
Scientific Research Applications
Benzimidazole Derivatives in Antimicrobial Activity
Benzimidazole derivatives have been explored for their potential antimicrobial properties. Studies have synthesized and evaluated various benzimidazole compounds for their effectiveness against a range of microbial pathogens. For instance, novel benzimidazole derivatives have been investigated for their antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as their anticandidal effects against Candida parapsilosis and Candida glabrata. These findings suggest the utility of benzimidazole compounds in developing new antimicrobial agents (Dawbaa et al., 2021).
Benzimidazole Compounds in Cancer Research
Benzimidazole derivatives have also been investigated for their potential anticancer properties. For example, copper(II) complexes based on benzimidazole Schiff base compounds were studied for their ability to bind DNA and induce cellular DNA lesions, exhibiting substantial cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancer cells. This suggests that benzimidazole-based compounds could play a role in cancer therapy by targeting DNA and interfering with cancer cell proliferation (Paul et al., 2015).
Benzimidazole Derivatives in Antioxidant Activity
The antioxidant properties of benzimidazole compounds have been explored, with specific derivatives showing promising activity in scavenging free radicals. This indicates their potential use in preventing oxidative stress-related diseases (Saini et al., 2016).
Applications in Material Science
In the realm of materials science, benzimidazole derivatives have been applied as curing agents for epoxy resins, demonstrating efficient curing behavior and contributing to the thermal stability and mechanical properties of the final materials. This application underscores the versatility of benzimidazole compounds beyond biomedical uses (Lei et al., 2015).
Properties
IUPAC Name |
2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16(2)22(26)23-13-12-21-24-19-6-4-5-7-20(19)25(21)14-15-27-18-10-8-17(3)9-11-18/h4-11,16H,12-15H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVQRFZCPZIECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.